3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one is a compound belonging to the class of thioxoimidazolidinones, which are characterized by a five-membered ring structure containing sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticonvulsant properties. The presence of the benzyl and methyl groups contributes to its chemical reactivity and biological profile.
The compound can be synthesized through various methods, often involving the reaction of isothiocyanates with amino acids or other derivatives under specific conditions. It is part of a broader class of thioxoimidazolidinones that have been studied for their pharmaceutical applications, particularly in drug discovery and development.
3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one can be classified as:
The synthesis of 3-benzyl-1-methyl-2-thioxoimidazolidin-4-one typically involves the following general approach:
For instance, one method reported involves mixing substituted isatins, methylglycine, and various isothiocyanates in the presence of a catalyst, followed by purification techniques such as silica gel column chromatography to isolate the desired thioxoimidazolidinone derivative .
The molecular structure of 3-benzyl-1-methyl-2-thioxoimidazolidin-4-one includes:
The molecular formula for this compound is C_{12}H_{14}N_{2}S, with a molecular weight of approximately 226.32 g/mol. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed for structural elucidation .
3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions:
In laboratory settings, reactions involving this compound are often monitored using thin-layer chromatography to track the progress and yield of desired products .
The mechanism of action for compounds like 3-benzyl-1-methyl-2-thioxoimidazolidin-4-one typically involves interaction with biological targets such as enzymes or receptors. For example, its potential anticonvulsant effects may be mediated through modulation of neurotransmitter systems or ion channels.
Studies have shown that derivatives of thioxoimidazolidinones exhibit significant biological activity, including antibacterial properties . The precise mechanisms may vary depending on the specific target proteins involved.
Relevant analytical techniques such as infrared spectroscopy (IR) and NMR provide insights into the functional groups present and confirm the structure .
3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one has potential applications in:
Its derivatives are also being explored for their efficacy against various pathogens, highlighting their importance in medicinal chemistry and drug discovery .
The 2-thioxoimidazolidin-4-one (thiohydantoin) scaffold represents a privileged structure in medicinal chemistry, with its significance rooted in both historical applications and conformational adaptability. First synthesized in 1913 via oxygen-sulfur substitution in hydantoin cores [3], this heterocycle gained prominence with FDA-approved derivatives like the anticonvulsant phenytoin (5,5-diphenylimidazolidine-2,4-dione) and the prostate cancer therapeutic enzalutamide (N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide) [3] [5]. The scaffold's versatility stems from its planar imidazolidinone core and thiocarbonyl group, which collectively enable diverse non-covalent interactions with biological targets. The thiocarbonyl (C=S) moiety, in particular, enhances hydrogen-bonding capacity relative to carbonyl analogues due to its polarized sulfur atom, while the N1/N3 positions and C5 exocyclic bond provide sites for structural diversification [3] [6].
X-ray crystallographic studies of derivatives like 5,5-diphenyl-2-thioxoimidazolidin-4-one confirm a twisted half-chair conformation in the solid state, with the thiocarbonyl bond length (~1.68 Å) intermediate between single and double bonds. This partial double-bond character facilitates tautomerization and influences electronic distribution, enabling π-stacking interactions with aromatic residues in target proteins [3]. Density Functional Theory (DFT) analyses further reveal that substitution at N1 and N3 modulates the scaffold's dipole moment (4.5–6.2 Debye) and frontier orbital energies, thereby tuning reactivity and binding specificity [4]. These properties underpin the scaffold's broad bioactivity profile, spanning antibacterial, anticancer, and anti-inflammatory applications [2] [3].
Table 1: Bioactive 2-Thioxoimidazolidin-4-one Derivatives and Therapeutic Applications
Compound | Substituents | Biological Activity | Reference |
---|---|---|---|
Phenytoin | 5,5-Diphenyl | Anticonvulsant | [3] |
Enzalutamide | 3-(4-Fluorophenylsulfonyl) chain | Anti-prostate cancer | [3] |
LPSF/NN-56 | 5-(4-Chlorobenzylidene) | Anti-inflammatory | [2] |
Penipanoid C derivative | 2-Benzoylquinazolinone hybrid | EGFR inhibition (Anticancer) | [5] |
Compound 7 | 1,3-Disubstituted-2-thiohydantoin | COX-2 inhibition | [2] |
The bioactivity of 3-benzyl-1-methyl-2-thioxoimidazolidin-4-one is governed by synergistic effects of its N1-methyl and N3-benzyl substituents, which collectively modulate electronic, steric, and pharmacokinetic properties.
Benzyl Group (N3-Substituent):
Methyl Group (N1-Substituent):
Table 2: Impact of N1/N3 Substituents on Biological Activities of Thiohydantoin Analogues
Substituent Pattern | Example Compound | Key Biological Findings | Source |
---|---|---|---|
1-Me, 3-Bn | 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one | Not explicitly reported; inferred from SAR trends | [6] |
1-H, 3-Bn | 2-(Benzylthio)-3-(4-chlorophenyl)-5,5-diphenylimidazolidin-4-one | 87% inhibition of S. aureus at 10 µg/mL | [6] |
1-Me, 3-(4-MeOC₆H₄) | N-(4-Methoxyphenyl)-2-(4-((5-oxo-2-thioxoimidazolidin-1-yl)methyl)−1H-1,2,3-triazol-1-yl)acetamide | IC₅₀ = 13.73 µM against HT-29 cancer cells | [4] |
1-H, 3-(4-ClC₆H₄) | 3-(4-Chlorophenyl)-2-(methylthio)-5,5-diphenylimidazolidin-4-one | Moderate antifungal activity (62% inhibition) | [6] |
Synergistic Effects:
Molecular modeling of 3-benzyl-1-methyl-2-thioxoimidazolidin-4-one reveals a V-shaped conformation with a 112° dihedral angle between benzyl and imidazolidinone planes. This geometry complements binding sites in inflammatory targets like COX-2, where the benzyl phenyl ring engages Tyr385 and the thiocarbonyl sulfur forms a 3.1 Å hydrogen bond with Ser530 [2]. The methyl group occupies a small hydrophobic subpocket lined by Val349, contributing -2.1 kcal/mol to binding free energy (MM-GBSA calculations) [4] [5].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1